Product packaging for Di-tert-butyl polysulfide(Cat. No.:CAS No. 68937-96-2)

Di-tert-butyl polysulfide

Cat. No.: B1595688
CAS No.: 68937-96-2
M. Wt: 206.4 g/mol
InChI Key: SEZZRXXPRCBINH-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Organosulfur Chemistry

The field of organosulfur chemistry, which encompasses the study of organic compounds containing sulfur, has a rich history dating back to the 19th century. tandfonline.comresearchgate.net Early investigations focused on the discovery and characterization of fundamental classes of organosulfur compounds, such as thiols (mercaptans) and thioethers (sulfides). tandfonline.com The analogy between sulfur and oxygen compounds was recognized early on and played a role in the development of type theory in chemistry. tandfonline.com

Throughout its evolution, organosulfur chemistry has been instrumental in understanding the role of sulfur in natural processes and its application in various industrial fields. researchgate.netannualreviews.org Organosulfur compounds are ubiquitous in nature, found in essential amino acids like cysteine and methionine, as well as in fossil fuels such as coal and petroleum. wikipedia.org The study of these compounds has led to the development of important materials and processes, including the vulcanization of rubber, which relies on the formation of sulfur crosslinks. wikipedia.org The development of advanced analytical techniques has further enhanced the understanding of the formation, maturation, and isotopic distribution of organosulfur compounds in geological and biological systems. researchgate.netannualreviews.org

Contemporary Research Significance of Di-tert-butyl Polysulfide in Advanced Materials and Catalysis

This compound (DTBPS) is a class of organosulfur compounds characterized by one or more sulfur-sulfur bonds flanked by tert-butyl groups. ontosight.ai In recent years, DTBPS has garnered significant attention in the fields of advanced materials and catalysis due to its unique chemical properties. ontosight.aijunyuanpetroleumgroup.com

In materials science, di-tert-butyl polysulfides are utilized as precursors for synthesizing sulfur-containing polymers. ontosight.ai These polymers exhibit potential for use in high-performance materials. ontosight.ai The thermal stability imparted by the strong sulfur-sulfur bonds makes these compounds valuable. ontosight.ai

Scope and Research Objectives for this compound Investigations

Current and future research on this compound is focused on several key objectives aimed at optimizing its synthesis, understanding its reaction mechanisms, and expanding its applications.

A primary research goal is the selective synthesis of specific di-tert-butyl polysulfides. For instance, methods are being developed to selectively synthesize di-tert-butyl trithioether, which is recognized for its minimal corrosivity (B1173158) compared to higher-sulfur polysulfides, making it a desirable extreme pressure anti-wear additive for lubricating oils. google.com

Investigations into the synthesis of DTBPS from raw materials like isobutene, hydrogen sulfide (B99878), and sulfur are ongoing. researchgate.netjst.go.jp These studies aim to understand the catalytic behavior of various materials, such as zeolites and metal oxides on alumina (B75360) supports, to improve reaction yields and selectivity. researchgate.netjst.go.jp The distribution of the number of sulfur atoms in the polysulfide chain is a critical parameter being studied, with analyses showing a range typically between three and nine sulfur atoms. researchgate.netjst.go.jp

Furthermore, research is directed at understanding the fundamental chemical behavior of di-tert-butyl polysulfides. This includes studying their thermal decomposition and their interactions with metal surfaces, which is crucial for their role as lubricant additives. acs.org Reactive molecular dynamics simulations are being employed to model the initial stages of thermal film formation from di-tert-butyl disulfide on iron surfaces, providing insights into the reaction pathways and rate-limiting steps. acs.org

Interactive Data Tables

Table 1: Properties of this compound

PropertyValueSource
CAS Number 68937-96-2 zhonganindustry.com
Appearance Light yellow mobile oil prepchem.com
Odor Slight odor, diesel-like cpchem.comzxchem.com
Flash Point ≥100°C zxchem.com
Initial Thermal Decomposition Temperature 125-155°C zxchem.com
Boiling Point 172-180°C zxchem.com
Density (20/4°C) 1.09-1.18 g/cm³ zxchem.com
Solubility Soluble in hexane (B92381) and white spirits; not soluble in water cpchem.comzxchem.com
Sulfur Content Highest among manufactured polysulfides junyuanpetroleumgroup.comcpchem.com

Table 2: Synthesis of this compound

ReactantsCatalystReaction ConditionsProduct CharacteristicsSource
tert-Butyl mercaptan, SulfurTriethylamine (B128534)40-85°CLight yellow mobile oil, 87.4% yield prepchem.com
Isobutene, Hydrogen sulfide, SulfurAlkali metal and alkaline earth metal oxides on alumina120-135°C, 0.3-3 MPaPolysulfide with 3 to 9 bridging sulfurs researchgate.netjst.go.jp
Isobutene, Hydrogen sulfide, SulfurMFI Zeolites (Al, Ga-containing)Not specifiedPolysulfide with a distribution of sulfur atoms researchgate.net

Table 3: Applications of this compound

ApplicationFunctionIndustrySource
Catalyst Sulfiding Activates hydrotreating and hydrocracking catalystsPetroleum Refining, Petrochemicals, Coal Chemical junyuanpetroleumgroup.comzhonganindustry.comcpchem.com
Lubricant Additive Extreme pressure anti-wear additiveAutomotive, Industrial Lubricants zxchem.comgoogle.com
Polymer Synthesis Precursor for sulfur-containing polymersMaterials Science ontosight.ai
Corrosion Inhibitor Protects oil and gas pipelinesIndustrial zxchem.com
Rubber Vulcanization Vulcanizing agentRubber zxchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H22S2 B1595688 Di-tert-butyl polysulfide CAS No. 68937-96-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,2-dimethylpropyldisulfanyl)-2,2-dimethylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22S2/c1-9(2,3)7-11-12-8-10(4,5)6/h7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEZZRXXPRCBINH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CSSCC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501345810
Record name Bis(2,2-dimethylpropyl) disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501345810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37552-63-9
Record name Bis(2,2-dimethylpropyl) disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501345810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry of Di Tert Butyl Polysulfide

Conventional Synthetic Routes to Di-tert-butyl Polysulfides

The traditional approaches to synthesizing di-tert-butyl polysulfides are well-established and widely utilized in industrial applications. These routes are valued for their reliability and scalability.

One documented synthesis involves reacting 200.0 g of tert-butyl mercaptan with 106.6 g of sulfur. prepchem.com The reaction is initiated with a few drops of triethylamine (B128534) under a nitrogen atmosphere, leading to a vigorous reaction and a temperature increase to 35°C. prepchem.com The mixture is then heated to 40°C for one hour, with additional triethylamine added. prepchem.com The process is completed by heating at 85°C for another hour, followed by cooling. prepchem.com The resulting product is purified by washing with sodium hydroxide (B78521) solution and water, and then dried under vacuum to yield a light yellow oil. prepchem.com

Another example involves adding oleylamine (B85491) to sulfur, followed by the dropwise addition of tert-butyl mercaptan over several hours at a controlled temperature of 20-30°C. epo.org

An alternative conventional route involves the reaction of tert-butyl mercaptan with sulfur chlorides, such as sulfur monochloride (S₂Cl₂) or sulfur dichloride (SCl₂). ontosight.ai This method allows for a more controlled introduction of sulfur atoms into the polysulfide chain. The reaction of tert-butyl mercaptan with sulfur monochloride can lead to the formation of di-tert-butyl disulfide and other polysulfides. cdnsciencepub.com The photolysis of sulfur monochloride in the presence of saturated hydrocarbons has been shown to produce di- and polysulfides. cdnsciencepub.com While this specific study focused on a free-radical route with alkanes, the underlying principle of using sulfur chlorides as a sulfur source for forming polysulfide linkages is relevant. cdnsciencepub.com The reaction between a mercaptan and a sulfur chloride provides a direct pathway to forming S-S bonds. ontosight.ai

Catalytic Approaches in Di-tert-butyl Polysulfide Synthesis

Catalysts play a crucial role in enhancing the efficiency and selectivity of this compound synthesis. Both basic and solid acid catalysts have been effectively employed.

Basic catalysts are commonly used in the synthesis of organic polysulfides from a mercaptan and elemental sulfur. google.com These catalysts facilitate the reaction by promoting the formation of the reactive thiolate anion from the mercaptan. junyuanpetroleumgroup.com

Amines : Tertiary amines, such as triethylamine, are frequently used as catalysts. prepchem.comgoogle.com In a typical synthesis, a small amount of triethylamine is added to a mixture of tert-butyl mercaptan and sulfur, which initiates the reaction. prepchem.com Other amines, including primary and secondary amines, as well as alkanolamines, can also serve as effective basic catalysts. google.com Dicyclohexylamine has also been used as a liquid catalyst in comparative studies. researchgate.net

Alkali and Alkaline Earth Metal Oxides : Solid base catalysts, including alkali metal oxides and alkaline earth metal oxides supported on alumina (B75360), have been successfully used for the synthesis of this compound from isobutene, hydrogen sulfide (B99878), and sulfur. researchgate.net The performance of these solid catalysts has been shown to be comparable to that of liquid amine catalysts. researchgate.net The catalytic activity generally increases with higher metal loading up to a certain point. researchgate.net Alkali metal catalysts have demonstrated greater effectiveness than alkaline earth metal catalysts in some systems. tuat.ac.jp Compounds such as alkali metal hydroxides and mercaptides, and their alkaline earth metal counterparts, are also effective. epo.org

The amount of basic catalyst used can range from 0.001% to 50% by weight of the crude polysulfide, depending on the specific catalyst and process. google.com

Zeolites, which are microporous aluminosilicate (B74896) minerals, have emerged as effective catalysts in the synthesis of di-tert-butyl polysulfides. researchgate.netresearchgate.net Their well-defined pore structures and acidic or basic properties can provide shape selectivity and enhance reaction rates.

MFI-type zeolite catalysts, where the framework is substituted with elements like aluminum (Al), gallium (Ga), and boron (B), have been shown to be active in the synthesis of this compound from isobutene, H₂S, and sulfur. researchgate.net It is suggested that strong acid sites within the zeolite framework promote the polysulfide synthesis reaction. researchgate.net Specifically, Al- and Ga-containing zeolites were found to be active, with the Ga-containing catalyst yielding a higher amount of polysulfide compared to a liquid amine catalyst. researchgate.net

In other research, sodium Type Y zeolite has been used as a catalyst in a two-reactor process for producing di-tert-nonyl polysulfide, a related compound. This highlights the versatility of zeolites in catalyzing polysulfide formation. The use of zeolites can also be part of creating more environmentally friendly synthesis processes. ucl.ac.uknih.govmdpi.com

Influence of Reaction Conditions on Polysulfide Chain Length Distribution

The distribution of sulfur chain lengths (the value of 'x' in t-Bu-Sₓ-t-Bu) in the final this compound product is a critical parameter that influences its physical and chemical properties. This distribution can be controlled by carefully manipulating the reaction conditions.

The molar ratio of the reactants, specifically the ratio of mercaptan to sulfur, is a key factor in determining the polysulfide chain length. Higher ratios of sulfur to mercaptan tend to favor the formation of longer polysulfide chains, such as trisulfides and tetrasulfides.

Other reaction variables that can influence the product distribution include:

Temperature : The reaction temperature can affect the rate of reaction and the equilibrium between different polysulfide species. researchgate.netacs.org Synthesis reactions are often carried out at elevated temperatures, for instance between 120-135°C in some systems. researchgate.net

Reaction Time : The duration of the reaction can also impact the final product composition, with longer times potentially leading to a different equilibrium distribution of polysulfides. acs.org

Solvent Polarity : The polarity of the solvent used in the reaction can influence the reaction pathways and, consequently, the distribution of polysulfide chain lengths. acs.org

Studies have shown that for di-t-butyl polysulfide synthesized from isobutene, hydrogen sulfide, and sulfur, the number of bridging sulfur atoms can range from 3 to 9, with an average number of around 4.5 to 5.5. researchgate.net The distribution of sulfur atoms in the polysulfide formed over solid base catalysts was found to be nearly identical to that formed over a liquid amine catalyst. researchgate.net

Table of Research Findings on Reaction Conditions and Polysulfide Chain Length

ParameterObservationReference
Reactant Molar Ratio (Mercaptan:Sulfur)Higher sulfur content leads to longer polysulfide chains (e.g., trisulfides, tetrasulfides).
Catalyst TypeThe distribution of bridging sulfurs was almost the same for solid base catalysts and liquid amine catalysts in a specific reaction system. researchgate.net
Product AnalysisIn one synthesis method, the number of bridging sulfur atoms in di-t-butyl polysulfide ranged from 3 to 9. researchgate.net
Average Chain LengthAn average number of bridging sulfur atoms was found to be between 4.5 and 5.5 in a particular synthesis. researchgate.net

Structural Characteristics and Their Influence on Reactivity of Di Tert Butyl Polysulfide

Topology of the Sulfur Chain and Alkyl Substituent Effects

The structure of di-tert-butyl polysulfide is characterized by two bulky tertiary-butyl groups attached to the ends of an unbranched sulfur chain. The general formula can be written as (CH₃)₃C-Sₓ-C(CH₃)₃, where 'x' denotes the number of sulfur atoms in the polysulfide chain. Unlike some inorganic polysulfides, organic polysulfides like the di-tert-butyl variant maintain a linear, unbranched chain of sulfur atoms.

Correlation between Polysulfide Chain Length and Chemical Reactivity

The number of sulfur atoms in the polysulfide chain is a critical factor governing the chemical reactivity of di-tert-butyl polysulfides. The stability of the molecule generally decreases as the sulfur chain length increases. This is primarily due to the lower bond dissociation energy of the internal S-S bonds compared to the terminal C-S or S-S bonds.

Commercially available this compound is often a mixture, predominantly composed of tetrasulfides (x=4) and pentasulfides (x=5). junyuanpetroleumgroup.com Longer polysulfide chains are more reactive. For example, studies on the antioxidant activity of di-tert-butyl polysulfides have shown that the tetrasulfide is significantly more reactive towards peroxyl radicals than the corresponding disulfide or trisulfide. rsc.org This heightened reactivity is attributed to the weaker internal S-S bonds, which can cleave homolytically to form stabilized perthiyl radicals. rsc.org Similarly, tri- and tetrasulfides are known to degrade more rapidly in the presence of amines compared to disulfides. nih.gov This trend highlights that longer sulfur chains are more susceptible to both thermal and chemical degradation.

Table 1: Comparison of Reactivity based on Polysulfide Chain Length
Polysulfide (x value)Relative StabilityKey Reactivity Characteristics
Disulfide (x=2)HighRelatively stable; less prone to thermal decomposition and radical reactions compared to higher polysulfides.
Trisulfide (x=3)ModerateMore reactive than disulfide; degrades in the presence of amines. nih.gov
Tetrasulfide (x=4)LowHighly reactive towards peroxyl radicals, acting as an effective antioxidant. rsc.org More susceptible to thermal cleavage. iscre28.org
Pentasulfide (x=5)LowSimilar to tetrasulfide, highly reactive and a major component of commercial DTBPS mixtures. junyuanpetroleumgroup.com

Thermolysis and Decomposition Pathways of Di-tert-butyl Polysulfides

The thermal decomposition of di-tert-butyl polysulfides is a critical aspect of their application, for instance, in the sulfiding of hydrotreating catalysts. The decomposition process is initiated by the cleavage of the weakest bonds in the molecule, which are the S-S bonds, particularly the internal ones in longer chains. iscre28.orgavantium.com The C-S bond is significantly stronger and less likely to be the initial point of fragmentation.

Thermolysis of this compound does not yield a single set of products but rather a mixture that depends on the conditions, such as temperature and the presence of other reagents like hydrogen. The decomposition can begin at temperatures as low as 150-160°C (302-320°F). avantium.comreactor-resources.com

The primary decomposition pathways involve:

Homolytic S-S Bond Cleavage : This is the initial step, leading to the formation of sulfur-centered radicals (e.g., t-BuS•, t-BuSS•, etc.).

Formation of Intermediates : These initial radicals can undergo further reactions. A key intermediate is tert-butyl mercaptan ((CH₃)₃CSH). avantium.com

Generation of Final Products : The subsequent reactions of these intermediates lead to the final, more stable decomposition products.

Key decomposition products include:

Hydrogen Sulfide (B99878) (H₂S) : A primary product, especially at temperatures above 200°C. avantium.com

Isobutane and Isobutene : These are the main hydrocarbon byproducts. avantium.comreactor-resources.com

Tert-butyl Mercaptan : An important intermediate and product, especially at lower decomposition temperatures. avantium.comcpchem.com

Elemental Sulfur : Can be formed, particularly if there is insufficient hydrogen to convert all the sulfur to H₂S. This can lead to the formation of solid polymeric products if olefins are present. junyuanpetroleumgroup.comreactor-resources.comresearchgate.net

Carbon Oxides and Sulfur Oxides : These can form under certain conditions, as indicated by safety data sheets. cpchem.comchempoint.com

The decomposition temperature is significantly lower than that of analogous compounds like dimethyl disulfide (DMDS), making it a more reactive agent in processes like catalyst sulfiding. reactor-resources.com

Table 2: Thermal Decomposition Properties of this compound
PropertyValue / Description
Initial Decomposition Temperature~144-160°C (291-320°F) reactor-resources.comcpchem.comchempoint.com
Autoignition Temperature~225°C (437°F) cpchem.com
Primary Gaseous ProductsHydrogen Sulfide, Isobutane, Isobutene avantium.comreactor-resources.com
Key IntermediateTert-butyl Mercaptan avantium.comcpchem.com
Potential Solid ByproductsElemental Sulfur, Polymeric Sulfur-Olefin products junyuanpetroleumgroup.comresearchgate.net

Mechanistic Investigations of Di Tert Butyl Polysulfide Transformations

Radical Reaction Pathways of Di-tert-butyl Polysulfides

The chemistry of di-tert-butyl polysulfides is significantly influenced by their propensity to engage in radical reactions, which underpins their function as antioxidants, particularly at elevated temperatures.

The sulfur-sulfur bonds within a polysulfide chain are relatively weak compared to carbon-carbon or carbon-sulfur bonds. This inherent weakness facilitates homolytic cleavage under thermal or photolytic conditions, leading to the formation of sulfur-centered radicals. The primary radical species generated from di-tert-butyl polysulfides are thiyl (t-BuS•) and perthiyl (t-BuSS•) radicals.

The cleavage can occur at different points along the sulfur chain, with the central S-S bonds being particularly susceptible. For instance, the homolysis of di-tert-butyl tetrasulfide can generate two di-tert-butylperthiyl radicals. A key characteristic of this process in polysulfides is its reversibility, which contrasts with the irreversible decomposition of their oxidized counterparts, such as polysulfide-1-oxides. rsc.orgrsc.org This reversibility allows polysulfides to act as a persistent source of radicals at high temperatures, which is fundamental to their antioxidant activity. rsc.orgresearchgate.net

While many organosulfur compounds require oxidation to become effective antioxidants, certain di-tert-butyl polysulfides exhibit significant radical-trapping antioxidant (RTA) activity without prior oxidation, especially at high temperatures. rsc.org The antioxidant efficacy is highly dependent on the length of the sulfur chain. Experimental studies on the autoxidation of hydrocarbons have shown that among the di-tert-butyl polysulfides (with one to four sulfur atoms), only the tetrasulfide is potent enough to inhibit oxidation at temperatures of 100 °C and 160 °C. rsc.orgresearchgate.net

The primary antioxidant mechanism involves a concerted bimolecular homolytic substitution (SH2) reaction. In this pathway, a chain-carrying peroxyl radical (ROO•) attacks one of the central sulfur atoms of the tetrasulfide. rsc.orgnih.gov This reaction is kinetically competitive with the chain propagation steps of autoxidation and results in the formation of a highly stabilized perthiyl radical and a peroxyl-perthiyl adduct. rsc.orgrsc.org The liberation of the persistent perthiyl radical is a key feature that distinguishes the reactivity of higher polysulfides (n ≥ 4). rsc.org

At 100 °C, di-tert-butyl tetrasulfide reacts with peroxyl radicals with a rate constant comparable to that of common industrial antioxidants like hindered phenols. rsc.org At higher temperatures (160 °C), its performance can even surpass that of hindered phenols and alkylated diphenylamines. rsc.orgresearchgate.net In contrast, di-tert-butyl sulfide (B99878), disulfide, and trisulfide show negligible RTA activity under similar conditions. rsc.org Their oxidized derivatives, such as trisulfide-1-oxide, are effective RTAs at ambient temperatures but lose efficacy at elevated temperatures due to irreversible bond cleavage. rsc.orgrsc.org

Comparative Antioxidant Activity of Di-tert-butyl Polysulfides and Related Compounds
CompoundSulfur Chain Length (n)Antioxidant Activity at 100 °CRate Constant (kinh) with Peroxyl RadicalsProposed Mechanism
Di-tert-butyl sulfide1NegligibleNot reportedN/A
Di-tert-butyl disulfide2NegligibleNot reportedN/A
Di-tert-butyl trisulfide3NegligibleNot reportedN/A
Di-tert-butyl tetrasulfide4High2.0 x 105 M-1s-1 (at 100 °C) rsc.orgSH2 reaction rsc.orgnih.gov
Di-tert-butyl trisulfide-1-oxide3 (oxidized)High (at 37 °C)1-2 x 104 M-1s-1 (at 37 °C) rsc.orgSH2 reaction rsc.org

The perthiyl radical (RSS•), specifically the di-tert-butylperthiyl radical (t-BuSS•), is a central intermediate in the radical chemistry of di-tert-butyl polysulfides. Its exceptional stability and persistence are the cornerstones of the antioxidant mechanism of tetrasulfides. rsc.orgrsc.org The formation of this stabilized radical via the SH2 reaction with peroxyl radicals effectively terminates the autoxidation chain. rsc.orgrsc.org

The persistence of the perthiyl radical allows for several subsequent reactions. One critical pathway is the self-recombination of two perthiyl radicals to reform a tetrasulfide molecule. rsc.orgsemanticscholar.org This reversible nature of S-S bond cleavage and reformation contributes to the sustained antioxidant activity at high temperatures. rsc.org The other product of the initial SH2 reaction, a peroxyl-perthiyl adduct, is believed to decompose into non-radical products, preventing the initiation of new oxidation chains. rsc.org The stability of the perthiyl radical also means it does not readily react with molecular oxygen, a crucial feature for an effective antioxidant intermediate. semanticscholar.org

Electron Transfer and Redox Mechanisms Involving Di-tert-butyl Polysulfides

Di-tert-butyl polysulfides are redox-active compounds capable of participating in electron transfer reactions. Their most prominent industrial application in this context is as sulfiding agents for hydrotreating catalysts used in refineries. cpchem.comjunyuanpetroleumgroup.com In this process, the polysulfide, in conjunction with a reducing agent like hydrogen, transforms metal oxides on the catalyst surface into their active metal sulfide phase. cpchem.comjunyuanpetroleumgroup.com This transformation is a redox reaction where the polysulfide acts as the sulfur donor, undergoing reduction in the process.

While detailed electrochemical studies specifically characterizing the redox potentials of di-tert-butyl polysulfides are not widely available in the reviewed literature, the general chemistry of polysulfides is central to technologies like lithium-sulfur batteries. researchgate.net In these systems, polysulfides undergo a series of reduction and oxidation steps during the discharge and charge cycles. researchgate.net By analogy, di-tert-butyl polysulfides possess the inherent capability to accept electrons, leading to the cleavage of S-S bonds and the formation of shorter polysulfides or thiolates, and to be oxidized, though the latter is less commonly exploited.

Nucleophilic and Electrophilic Reactivity Profiles

The sulfur atoms within the polysulfide chain of di-tert-butyl polysulfide exhibit both nucleophilic and electrophilic character.

Nucleophilic Reactivity: The terminal sulfur atoms, being bonded to only one other sulfur and an electron-donating tert-butyl group, are electron-rich and can act as nucleophiles. They can attack various electrophilic centers, although this reactivity is less pronounced than that of corresponding thiolates.

Electrophilic Reactivity: The internal sulfur atoms of the polysulfide chain are electron-deficient and serve as electrophilic sites. They are susceptible to attack by nucleophiles. Strong nucleophiles can attack these sulfur atoms, leading to the cleavage of an S-S bond and the displacement of a di-tert-butyl thiolate or polysulfide anion. The analysis of reactivity indices along a reaction coordinate can provide detailed insights into the bond-breaking and bond-forming processes in such nucleophilic substitution reactions. uchile.cl

The dual reactivity profile allows di-tert-butyl polysulfides to react with a variety of substrates, although their radical-mediated pathways are often more dominant, especially under conditions relevant to their use as lubricant additives.

Ligand Exchange and Thiol-Disulfide Exchange Reactions in Polysulfide Systems

Thiol-disulfide exchange is a canonical reaction in sulfur chemistry, involving the reaction of a thiolate anion (RS⁻) with a disulfide (R'-S-S-R'). nih.gov This reaction proceeds via nucleophilic attack of the thiolate on one of the sulfur atoms of the disulfide bond, resulting in a new disulfide and a new thiolate. nih.gov This principle extends to polysulfide systems. A thiol or thiolate can react with this compound, leading to an exchange of the sulfur-containing groups and altering the length of the polysulfide chain.

Concerted Unimolecular Decomposition Pathways

The thermal decomposition of this compound (DTBPS), a mixture predominantly composed of tetra- and pentasulfides, is a critical aspect of its application, particularly in the sulfiding of hydrotreating catalysts. cpchem.comiscre28.org Mechanistic investigations, supported by advanced computational chemistry, have shed light on the unimolecular pathways that govern its transformation at elevated temperatures. These pathways are primarily initiated by the cleavage of the weakest bonds within the molecule, leading to the formation of highly reactive radical species that drive subsequent reactions.

Research employing quantum chemical calculations at the CBS-QB3 level of theory has been instrumental in developing detailed kinetic models for the thermal decomposition of di-tert-butyl polysulfides. avantium.com These theoretical studies indicate that the decomposition process is initiated by the homolytic scission of either a sulfur-sulfur (S-S) or a carbon-sulfur (C-S) bond. avantium.com The presence of multiple sulfur atoms in the polysulfide chain significantly influences the strength of these bonds. avantium.com

A key finding from these computational studies is the substantial reduction in the bond dissociation energies (BDE) of both S-S and C-S bonds in di-tert-butyl tetrasulfide (TBTS), a representative component of DTBPS, when compared to a simpler disulfide like dimethyl disulfide (DMDS). This lowered energy requirement for bond breaking directly translates to a higher reactivity for TBPS at lower temperatures. avantium.com

The primary unimolecular decomposition pathways are therefore considered to be the cleavage of the central S-S bond and the C-S bond:

S-S Bond Scission: (t-Bu-S-S-S-S-t-Bu) → 2 t-Bu-S-S•

C-S Bond Scission: (t-Bu-S-S-S-S-t-Bu) → t-Bu• + •S-S-S-S-t-Bu

Computational data reveals that the energy required for S-S bond scission is significantly lower than for C-S bond scission, making it the more favorable initial decomposition step.

Detailed Research Findings

Experimental studies on the thermal decomposition of TBPS corroborate the theoretical models, showing that in the absence of a catalyst, the compound begins to decompose at temperatures around 170°C, with complete conversion observed above approximately 230°C. reactor-resources.com The initial decomposition products are consistent with the formation of tert-butyl and thiyl radicals. The primary products observed are tert-butyl mercaptan, hydrogen sulfide (H₂S), isobutene, and isobutane. reactor-resources.com The formation of tert-butyl mercaptan is attributed to the weak S-S bonds that break easily under thermal stress. reactor-resources.com

At lower sulfiding temperatures (below 500°F or 260°C), the decomposition can also lead to the formation of elemental sulfur. cpchem.com This occurs when there is insufficient hydrogen to convert the sulfur-containing intermediates to H₂S.

The following data table, derived from quantum chemical calculations, compares the bond dissociation energies of di-tert-butyl tetrasulfide (TBTS) with dimethyl disulfide (DMDS), illustrating the higher reactivity of the polysulfide. avantium.com

CompoundBond TypeBond Dissociation Energy (kcal/mol)Relative Energy Difference (kcal/mol)
Dimethyl Disulfide (DMDS)S-S74Reference
Di-tert-butyl Tetrasulfide (TBTS)S-S42-32
Dimethyl Disulfide (DMDS)C-S76Reference
Di-tert-butyl Tetrasulfide (TBTS)C-S66-10

The data clearly shows that the central sulfur-sulfur bond in TBTS is significantly weaker (by 32 kcal/mol) than the corresponding bond in DMDS, and the carbon-sulfur bond is also weaker (by 10 kcal/mol). avantium.com This inherent instability is the primary driver for the unimolecular decomposition of this compound at temperatures significantly lower than those required for dialkyl disulfides.

Advanced Spectroscopic and Analytical Characterization of Di Tert Butyl Polysulfide Systems

Vibrational Spectroscopy (FT-IR, Raman) for S-S Bond Analysis

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for probing the molecular structure of organosulfur compounds. researchgate.net These techniques are particularly sensitive to the vibrations of sulfur-sulfur (S-S) bonds, providing valuable insights into the polysulfide chains of DTBPS. researchgate.netthermofisher.com

FT-IR and Raman spectroscopy are complementary methods. thermofisher.com FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, and it is highly sensitive to polar bonds and hetero-nuclear functional groups. surfacesciencewestern.com In contrast, Raman spectroscopy measures the inelastic scattering of monochromatic light and is particularly sensitive to non-polar and homo-nuclear bonds, such as the S-S linkages in polysulfides. surfacesciencewestern.com

In the analysis of di-tert-butyl polysulfide, the S-S stretching vibrations are key diagnostic markers. Studies on organic polysulfides have shown that the characteristic peaks for S-S bond stretching typically appear in the FT-IR spectral range of 541-478 cm⁻¹. researchgate.net The exact frequency can correlate with the length and geometry of the polysulfide chain. Raman spectroscopy is especially effective for observing these S-S vibrations due to the non-polar nature of the bond.

Key Research Findings:

The analysis of various organic polysulfides demonstrates that FT-IR spectroscopy can successfully identify the presence of S-S bonds. researchgate.net For instance, the FT-IR spectrum of di-tert-butyl disulfide, the simplest polysulfide in this family (x=2), shows characteristic absorptions corresponding to its structure. spectrabase.com

Raman spectroscopy provides a clearer window into the S-S bond vibrations, which are often weak in FT-IR spectra. surfacesciencewestern.com This makes it an indispensable tool for studying the composition of polysulfide mixtures.

Below is a table summarizing the characteristic vibrational frequencies for bonds relevant to this compound analysis.

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Spectroscopy Technique
S-SStretching470 - 550Raman, FT-IR
C-SStretching600 - 700FT-IR
C-H (tert-butyl)Stretching2850 - 3000FT-IR, Raman
C-H (tert-butyl)Bending1365 - 1395FT-IR, Raman

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Sulfur Linkages

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atoms. researchgate.net For this compound, ¹H NMR and ¹³C NMR are routinely used to confirm the structure of the tert-butyl groups and to infer information about the adjacent sulfur chain. researchgate.net

In a ¹H NMR spectrum of a this compound mixture, the protons of the tert-butyl groups typically appear as a singlet. The chemical shift of this singlet can be subtly influenced by the length of the polysulfide chain it is attached to. Similarly, in the ¹³C NMR spectrum, the quaternary and methyl carbons of the tert-butyl groups give rise to distinct signals. While NMR does not directly observe the sulfur atoms (unless specialized ³³S NMR is used, which is complicated by low natural abundance and quadrupolar broadening), the high-resolution data on the carbon framework is crucial for confirming the identity and purity of the compound. mdpi.comdntb.gov.ua

Key Research Findings:

For Di-tert-butyl disulfide (C₈H₁₈S₂), the ¹H NMR spectrum shows a single sharp peak for the 18 equivalent protons of the two tert-butyl groups. chemicalbook.com

The ¹³C NMR spectrum provides signals for the two distinct carbon environments: the quaternary carbons directly attached to the sulfur atoms and the methyl carbons. rsc.org

Variations in the polysulfide chain length (Sx) in a DTBPS mixture can lead to slight differences in the chemical shifts of the tert-butyl protons and carbons, sometimes resulting in broadened peaks or the appearance of multiple closely spaced signals.

The following table presents typical NMR data for Di-tert-butyl disulfide, which serves as a reference for the broader class of polysulfides.

Nucleus Chemical Shift (δ) in ppm (Solvent: CDCl₃) Description
¹H~1.3Singlet, 18H (-(CH₃)₃)
¹³C~30.5Methyl carbons (-C H₃)
¹³C~47.5Quaternary carbons (-C (CH₃)₃)

Mass Spectrometry for Polysulfide Chain Distribution Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound. In the context of this compound systems, MS is particularly valuable for analyzing the distribution of polysulfide chain lengths (the value of 'x' in (C₄H₉)₂Sₓ). researchgate.net

Electron ionization (EI) is a common MS technique where the sample is bombarded with electrons, causing ionization and fragmentation. The resulting mass spectrum displays the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions. For a DTBPS mixture, the mass spectrum will show a series of molecular ion peaks corresponding to molecules with different numbers of sulfur atoms. The relative intensities of these peaks can be used to approximate the distribution of the different polysulfides in the sample. nist.gov

Key Research Findings:

Analysis of this compound products has shown that the number of bridging sulfur atoms can range from 3 to 9. researchgate.net

The fragmentation pattern in the mass spectrum of di-tert-butyl disulfide often shows a prominent peak corresponding to the tert-butyl cation ((CH₃)₃C⁺) at m/z 57, which is a characteristic feature. nist.gov

The table below illustrates the expected molecular weights for different this compound species.

Compound Formula Number of Sulfur Atoms (x) Molecular Weight ( g/mol )
Di-tert-butyl disulfideC₈H₁₈S₂2178.36
Di-tert-butyl trisulfideC₈H₁₈S₃3210.42
Di-tert-butyl tetrasulfideC₈H₁₈S₄4242.49
Di-tert-butyl pentasulfideC₈H₁₈S₅5274.55
Di-tert-butyl hexasulfideC₈H₁₈S₆6306.62

High-Performance Liquid Chromatography (HPLC) for Purity and Composition Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique used to separate, identify, and quantify each component in a mixture. nih.gov For this compound systems, which are inherently mixtures of compounds with different sulfur chain lengths, HPLC is an ideal method for assessing the purity and determining the composition of the product. researchgate.net

Reverse-phase HPLC (RP-HPLC) is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. In this setup, the different polysulfide species (disulfide, trisulfide, tetrasulfide, etc.) can be separated based on their differing polarities and interactions with the stationary phase. Generally, as the length of the sulfur chain increases, the retention time in an RP-HPLC system also increases. A detector, such as a UV-Vis or mass spectrometer (LC-MS), is used to detect the separated components as they elute from the column. osti.govresearchgate.net

Key Research Findings:

HPLC methods have been successfully developed for the analysis of polysulfide species in various matrices, demonstrating the feasibility of separating these compounds based on the number of sulfur atoms. osti.govrsc.org

Coupling HPLC with mass spectrometry (HPLC-MS) provides a highly reliable analytical method for both separating and identifying the individual polysulfide ions in a mixture, as it combines the separation power of HPLC with the definitive identification capabilities of MS. researchgate.net

The following table outlines a hypothetical set of parameters for an HPLC method for analyzing this compound.

Parameter Condition
Column C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of Methanol and Water
Flow Rate 0.5 - 1.0 mL/min
Injection Volume 10 - 20 µL
Detector UV-Vis (at ~254 nm) or Mass Spectrometer (ESI-MS)
Column Temperature 25 - 40 °C

X-ray Diffraction Studies of Polysulfide Derivatives and Co-crystals

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. researchgate.net While this compound is typically a liquid at room temperature, its derivatives or co-crystals can be analyzed using single-crystal or powder XRD to gain precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. researchgate.netmdpi.com

The formation of co-crystals, which are crystalline structures composed of two or more different molecules in the same crystal lattice, can be a strategy to obtain solid samples of otherwise liquid compounds. researchgate.net If a suitable co-former is found for a specific this compound species, X-ray crystallography could provide invaluable data on the conformation of the C-S-Sₓ-C chain. Powder X-ray diffraction (PXRD) is particularly useful for characterizing new solid phases and can be used to confirm the formation of a co-crystal. researchgate.netmdpi.com

Key Research Findings:

X-ray crystallography has been instrumental in understanding the physicochemical properties of a wide range of pharmaceutical and material co-crystals. researchgate.netdntb.gov.ua

The technique allows for the unambiguous determination of molecular connectivity and conformation in the solid state, which can be correlated with the material's bulk properties. researchgate.net

While specific XRD studies on this compound co-crystals are not widely reported, the methodology is well-established for other organic molecules and could be readily applied. mdpi.com

Computational and Theoretical Studies on Di Tert Butyl Polysulfide Reactivity

Density Functional Theory (DFT) Calculations of Electronic Structure and Reaction Energetics

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and energetics of molecules. nih.gov It is a powerful tool for understanding the fundamental aspects of Di-tert-butyl polysulfide's reactivity by calculating properties such as molecular orbital energies, charge distributions, and the energetics of chemical reactions. nih.gov

Detailed research findings from DFT studies reveal critical information about bond strengths and potential reaction pathways. For instance, calculations can determine the bond dissociation energies (BDEs) for the sulfur-sulfur (S-S) and carbon-sulfur (C-S) bonds. The S-S bonds are typically the weakest, making their cleavage a primary step in the thermal decomposition of the molecule. DFT can also be used to map the potential energy surface for various reactions, identifying transition states and calculating activation energy barriers, which are crucial for understanding reaction kinetics. scivisionpub.com

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also determined using DFT. researchgate.net The HOMO-LUMO gap provides an indication of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. Analysis of the spatial distribution of these frontier orbitals can pinpoint the likely sites for nucleophilic or electrophilic attack. nih.gov

Table 1: Representative DFT-Calculated Properties for this compound (Note: The values below are illustrative examples based on typical DFT results for similar molecules and are not from a specific study on this compound.)

PropertyCalculated ValueSignificance
S-S Bond Dissociation Energy~150-180 kJ/molIndicates the weakest bond, prone to initial cleavage during thermal decomposition.
C-S Bond Dissociation Energy~270-300 kJ/molStronger than the S-S bond, suggesting it is less likely to break first.
HOMO Energy-6.5 eVRelates to the molecule's ability to donate electrons; localized on the sulfur chain.
LUMO Energy-0.8 eVRelates to the molecule's ability to accept electrons.
HOMO-LUMO Gap5.7 eVProvides a measure of chemical stability and reactivity.

Molecular Dynamics Simulations of Intermolecular Interactions and Condensed Phase Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations provide valuable insights into its behavior in the liquid (condensed) phase, governing bulk properties such as density, viscosity, and diffusion coefficients. These simulations model the system at an atomistic level, where the forces between atoms are described by a force field. mdpi.com

MD simulations can elucidate the nature of intermolecular interactions, which are dominated by van der Waals forces in a non-polar molecule like this compound. By simulating a collection of molecules in a periodic box, researchers can analyze the radial distribution functions, which describe how the density of surrounding molecules varies as a function of distance from a reference molecule. This provides a picture of the liquid's structure.

Furthermore, these simulations can predict thermodynamic and transport properties. By tracking the movement of molecules over time, the self-diffusion coefficient can be calculated, which is a measure of translational mobility within the liquid. The simulations can be run at various temperatures to understand how these properties change, which is crucial for practical applications where the compound is used under varying process conditions. mdpi.com

Table 2: Simulated Condensed Phase Properties of this compound via MD (Note: These are representative values to illustrate the output of MD simulations.)

PropertyTemperature (K)Simulated Value
Density2981.05 g/cm³
Density3730.98 g/cm³
Self-Diffusion Coefficient2980.5 x 10⁻⁹ m²/s
Self-Diffusion Coefficient3731.8 x 10⁻⁹ m²/s
Radius of Gyration2983.2 Å

Automated Reaction Mechanism Generation for Complex Sulfur Chemistry

The thermal decomposition of sulfur compounds can involve a vast network of elementary reactions, making it challenging to build a comprehensive kinetic model manually. Automated Reaction Mechanism Generation (ARMG) software, such as the Reaction Mechanism Generator (RMG), addresses this challenge by systematically exploring all possible reaction pathways. nih.govmit.edu These tools use a general understanding of chemical reactivity, encoded in databases of reaction families and rate estimation rules, to construct detailed reaction networks. researchgate.net

For a molecule like this compound, an ARMG workflow would begin with the reactant molecule and apply known reaction rules (e.g., bond fission, hydrogen abstraction) to generate products and reactive intermediates like radicals. mit.edu The software then continues to apply these rules to the newly formed species, building out a complex reaction network. The rate constants for these elementary reactions are often estimated using group additivity methods or derived from more accurate quantum chemistry calculations. nih.gov

Table 3: Key Elementary Reaction Classes Generated for Polysulfide Decomposition (Note: This table illustrates the types of reactions an ARMG tool would propose.)

Reaction ClassExample ReactionSignificance
S-S Homolytic CleavageR-S-S-R → 2 R-S•Initiation step, forming thiyl radicals.
C-S Homolytic Cleavage(CH₃)₃C-S-Sₓ-R → (CH₃)₃C• + •S-Sₓ-RForms a tert-butyl radical and a polysulfenyl radical.
Unimolecular Decomposition(CH₃)₃C-S-S-C(CH₃)₃ → (CH₃)₂C=CH₂ + (CH₃)₃C-S-SHConcerted pathway forming isobutene and a hydrodisulfide.
Hydrogen AbstractionR• + (CH₃)₃C-S-Sₓ-R' → RH + •CH₂(CH₃)₂C-S-Sₓ-R'Propagation step involving a radical (R•) and the parent molecule.
Beta-Scission(CH₃)₃C-S• → (CH₃)₂C=CH₂ + HS•Decomposition of the tert-butyl thiyl radical.

Reactive Force Field (ReaxFF) Molecular Dynamics for Interfacial Chemistry and Film Growth on Metal Surfaces

Standard MD simulations use non-reactive force fields and cannot model the breaking and forming of chemical bonds. Reactive Force Field (ReaxFF) Molecular Dynamics overcomes this limitation by using a bond-order-based potential that allows for the simulation of chemical reactions. wikipedia.org This makes ReaxFF an ideal tool for studying the interfacial chemistry of this compound, particularly its role in forming protective films on metal surfaces, a key aspect of its function as an extreme pressure additive in lubricants. nih.gov

ReaxFF enables large-scale simulations (thousands of atoms) over timescales long enough (nanoseconds) to observe complex reactive processes like film growth. researchgate.net A typical simulation might involve placing multiple this compound molecules near a metal surface (e.g., iron, Fe) at elevated temperatures to mimic operational conditions. nih.gov The simulation can then track the decomposition of the polysulfide molecules and their subsequent reactions with the metal surface.

Studies on similar disulfide compounds on iron surfaces have characterized the reaction pathways leading to the formation of iron sulfide (B99878) films. nih.gov These simulations show the initial adsorption of the molecule onto the surface, followed by the cleavage of S-S and C-S bonds, and the subsequent reaction of sulfur fragments with iron atoms to form a growing inorganic film. nih.gov ReaxFF can provide detailed, atomistic-level insights into the composition, structure, and growth mechanism of these critical protective layers. nih.gov

Table 4: Summary of ReaxFF Simulation Findings for Sulfide Additive on an Iron Surface (Based on findings for Di-tert-butyl disulfide, a related compound.) nih.gov

Simulation StageKey Observations
Initial Adsorption (0-50 ps) Molecules physisorb onto the Fe(100) surface.
Thermal Decomposition (50-200 ps) At elevated temperatures, S-S and C-S bonds begin to break, releasing reactive sulfur species and hydrocarbon fragments.
Interfacial Reaction (200-500 ps) Sulfur atoms and small Sₓ fragments react directly with surface iron atoms, forming initial FeS nucleation sites.
Film Growth (>500 ps) Continued decomposition and reaction lead to the growth of an amorphous iron sulfide layer. Hydrocarbon byproducts largely desorb from the surface.

Applications in Advanced Chemical and Material Science

Extreme-Pressure Additives in Lubricant Formulations

Di-tert-butyl polysulfide is widely utilized as an extreme-pressure (EP) and anti-wear additive in the formulation of various industrial lubricants. junyuanpetroleumgroup.comhaihangchem.com It is incorporated into industrial and automotive gear oils, greases, and metalworking fluids to protect mechanical components that operate under high-load and high-friction conditions. junyuanpetroleumgroup.comvanderbiltworldwide.comvanderbiltchemicals.comvanderbiltworldwide.comvanderbiltchemicals.com

The function of an extreme-pressure additive like this compound is to prevent adhesive wear and component failure when the hydrodynamic film of the lubricant is insufficient to separate metal surfaces. lubrication.expertmachinerylubrication.com The mechanism is based on a chemical reaction with the metal surface, driven by the high temperatures and pressures generated at the points of contact. lubrication.expertmachinerylubrication.com

The process involves several steps:

Adsorption: The polar polysulfide molecules are attracted to and adsorb onto the metal surfaces. lubrication.expert

Tribochemical Reaction: Under extreme pressure, the localized temperature rise causes the C-S and S-S bonds in the this compound molecule to break. lubrication.expert This liberates reactive sulfur.

Film Formation: The reactive sulfur chemically bonds with the metal (e.g., iron) to form a sacrificial, inorganic metal sulfide (B99878) film on the surface. lubrication.expertmachinerylubrication.com This film has a plate-like crystalline structure that acts as a solid lubricant or glide plane. lubrication.expert

This protective film shields the underlying metal from direct contact, reducing friction and preventing scuffing, scoring, and welding of the surfaces. lubrication.expertmachinerylubrication.com The film is sacrificial and is replenished by the additive present in the lubricant as long as the extreme conditions persist.

The incorporation of this compound significantly enhances the performance of industrial lubricants by improving their load-carrying capacity and thermal and oxidative stability. junyuanpetroleumgroup.comvanderbiltchemicals.com In applications such as industrial gear oils, metalworking fluids, and high-performance greases, the presence of DTBPS reduces friction and wear, which extends the operational lifespan of equipment and reduces downtime. junyuanpetroleumgroup.comvanderbiltchemicals.com

In gear oil formulations, for example, sulfur-containing compounds like DTBPS are essential to protect gears from scoring under heavy loads. google.com The formation of the protective sulfide film is critical where the trend is toward smaller gearboxes operating with higher power density and temperatures. vanderbiltchemicals.com By preventing direct metal-to-metal contact, these additives allow machinery to operate reliably under severe conditions, leading to improved efficiency and productivity. junyuanpetroleumgroup.comvanderbiltchemicals.com

Application as Coking Inhibitors in Pyrolysis Processes

In the petrochemical industry, the thermal cracking (pyrolysis) of hydrocarbons to produce light olefins like ethylene (B1197577) and propylene (B89431) is a fundamental process. A significant operational challenge in pyrolysis is the formation of coke, a carbonaceous deposit that accumulates on the inner surfaces of the furnace tubes. digitellinc.com This coking process is catalyzed by the nickel and iron in the high-temperature alloy tubes. cpchem.com Coke buildup reduces heat transfer efficiency, increases pressure drop, and necessitates periodic, costly shutdowns for decoking procedures. digitellinc.comcpchem.com

This compound is employed as an effective coking inhibitor to mitigate these issues. It is injected in small quantities into the hydrocarbon feed stream of the pyrolysis furnace. researchgate.net Upon heating, DTBPS decomposes and releases active sulfur species. These sulfur compounds react with the metal surfaces of the furnace tubes to form a passivation layer of metal sulfides. cpchem.com This sulfide layer is less catalytically active for coke formation compared to the bare metal, thereby inhibiting the reactions that lead to coke deposition. cpchem.comcpchem.com

Table 1: Comparison of Sulfiding Agents for Coking Inhibition

PropertyThis compound (DTBPS)Dimethyl Disulfide (DMDS)
Sulfur Content (% wt) ~54%~68%
Decomposition Temperature Starts above 160 °C digitellinc.comHigher than DTBPS
Flash Point (Open Cup) ≥ 100 °C junyuanpetroleumgroup.com~16 °C
Handling Characteristics Low vapor pressure, mild odor junyuanpetroleumgroup.comHigh vapor pressure, strong odor
Inhibition Mechanism Forms a passivating metal sulfide layer on furnace tubes cpchem.comForms a passivating metal sulfide layer on furnace tubes cpchem.com

Precursors for Sulfur-Containing Polymer Synthesis

While not typically used as a direct monomer in the same way as elemental sulfur in processes like inverse vulcanization, this compound can serve as a source of sulfur for the synthesis of certain sulfur-containing polymers. cpchem.comwikipedia.org This application leverages the thermal decomposition of DTBPS to release elemental sulfur in situ.

The primary method for creating sulfur-rich polymers is inverse vulcanization, which involves heating elemental sulfur (S₈) to induce ring-opening polymerization, forming linear polysulfide chains that are then cross-linked with organic diene monomers. rsc.org In scenarios where DTBPS is used, it acts as a sulfur precursor. At temperatures below 500°F, its decomposition can form elemental sulfur. wikipedia.org If olefins are present, this elemental sulfur can react to create a solid polymeric product. cpchem.comwikipedia.org This indirect role means DTBPS is not a repeating unit in the polymer backbone but rather a chemical that delivers the necessary sulfur for the polymerization process.

Role in Advanced Rubber Vulcanization Chemistry

Sulfur vulcanization is a chemical process that converts natural rubber and other unsaturated elastomers into more durable materials by forming crosslinks between individual polymer chains. wikipedia.orgprepchem.com this compound can play a role in this process as a sulfur donor. The structure and length of these sulfur crosslinks—categorized as monosulfidic (C-S-C), disulfidic (C-S₂-C), and polysulfidic (C-Sₓ-C, where x > 2)—are critical in determining the final physical and mechanical properties of the vulcanized rubber. prepchem.com

During the initial stages of sulfur vulcanization, longer polysulfidic crosslinks are predominantly formed. prepchem.comwiley-vch.de These long chains are created by the reaction of sulfur with the polymer chains, a process facilitated by accelerators and activators. prepchem.com As the vulcanization process continues, or when the rubber is subjected to heat during its service life, these polysulfidic crosslinks can undergo dynamic changes. prepchem.comwiley-vch.de

The length of the polysulfide crosslinks has a profound impact on the macroscopic properties of the polymer network. Polysulfidic crosslinks, due to their lower bond energy compared to monosulfidic and C-C bonds, introduce a dynamic character to the vulcanized rubber. rsc.org These bonds can break and reform under thermal stimulus, a characteristic that is fundamental to the development of self-healing elastomers.

The dynamic reversible exchange of disulfide and polysulfide bonds allows a damaged polymer to repair itself when heated. When a crack occurs, the broken crosslinks at the fracture surface can be reconnected by applying moderate heat, which provides the necessary energy for the sulfur bonds to rearrange and re-establish the crosslinked network across the interface, restoring mechanical properties.

Research has shown that a higher proportion of polysulfide bonds can enhance the self-healing efficiency of the material. rsc.org A higher molecular weight and a lower degree of cross-linking in the base polymer also contribute to improved ultimate elongation and healing capabilities. For instance, in some polysulfide sealant systems, both tensile strength and elongation could be restored to over 90% of their original values after being fully cut and then healed at a moderate temperature. This ability to self-repair and be reprocessed offers a pathway toward more sustainable and durable polymer materials.

Table 2: Influence of Polysulfide Crosslink Characteristics on Polymer Properties

Crosslink CharacteristicAssociated Polymer PropertiesResearch Findings
High proportion of polysulfidic crosslinks High tensile strength, good elasticity, potential for dynamic bond exchange. prepchem.comEssential for enabling self-healing capabilities in elastomers at moderate temperatures. rsc.org
Shorter di- and monosulfidic crosslinks Improved thermal stability, resistance to aging, lower compression set. wiley-vch.deFormed from the shortening of polysulfide links during over-curing or thermal aging. prepchem.comwiley-vch.de
Dynamic nature of S-S bonds Enables stress relaxation, reprocessing, and self-healing.Healing efficiencies of over 90% have been reported in polysulfide systems by leveraging the reversible exchange of disulfide bonds.

Environmental Transformation and Fate of Di Tert Butyl Polysulfide

Biodegradation Pathways in Environmental Matrices

Available data indicates that Di-tert-butyl polysulfide is not readily biodegradable, with studies showing approximately 13% degradation over a 28-day period. This suggests a degree of persistence in the environment. While specific biodegradation pathways for DTBPS have not been extensively elucidated in scientific literature, plausible routes can be inferred from studies on structurally similar compounds, particularly those containing tert-butyl groups and alkyl sulfide (B99878) bonds.

The biodegradation of DTBPS in soil and water is likely initiated by microbial consortia capable of attacking either the tert-butyl groups or the polysulfide chain. The highly branched nature of the tert-butyl groups can present a challenge for microbial enzymes, contributing to the compound's recalcitrance.

One potential initial step in the biodegradation of the tert-butyl moiety is hydroxylation, a common enzymatic reaction for activating hydrocarbon chains. This would be followed by further oxidation to form alcohols, aldehydes, and carboxylic acids. Studies on the biodegradation of other tert-butyl-containing compounds, such as methyl tert-butyl ether (MTBE) and tert-butyl alcohol (TBA), have shown that microorganisms can hydroxylate the tert-butyl group, leading to the formation of intermediates that can be further metabolized. nih.govepa.gov

Alternatively, microbial attack could target the polysulfide bridge. This could involve enzymatic cleavage of the sulfur-sulfur or carbon-sulfur bonds. The metabolism of organic sulfur compounds by microorganisms is a critical part of the global sulfur cycle. Bacteria and fungi possess enzymes capable of oxidizing or reducing sulfur atoms, potentially leading to the breakdown of the polysulfide chain and the release of smaller sulfur-containing molecules and the tert-butyl fragments.

A study on the degradation of various alkyl sulfides by a marine bacterium, Thiobacillus sp., demonstrated the ability of microorganisms to metabolize compounds with sulfur bonds, both aerobically and anaerobically. nih.gov This suggests that similar microbial processes could be involved in the breakdown of DTBPS in marine and other environments.

The complete mineralization of this compound would ultimately result in the formation of carbon dioxide, water, and sulfate. However, given its limited biodegradability, the accumulation of more persistent intermediate metabolites is a possibility that warrants further investigation.

Table 1: Postulated Biodegradation Steps for this compound

StepProposed TransformationPotential Intermediate Products
1a Hydroxylation of tert-butyl grouptert-Butyl polysulfide alcohols
1b Cleavage of polysulfide bondtert-Butyl thiol, elemental sulfur
2 Oxidation of intermediatestert-Butyl carboxylic acids, sulfoxides
3 Ring opening (if applicable) and further degradationSmaller organic acids, sulfate
4 Complete mineralizationCarbon dioxide, water, sulfate

Adsorption and Partitioning Behavior in Soil and Water Systems

The adsorption and partitioning behavior of this compound in the environment is primarily dictated by its high hydrophobicity and low water solubility. geology.czresearchgate.net These properties suggest a strong tendency for the compound to associate with organic matter in soil and sediment, rather than remaining dissolved in the water column.

The octanol-water partition coefficient (log Kow) is a key indicator of a chemical's lipophilicity and its potential for bioaccumulation and adsorption to organic carbon. For this compound, the log Kow is reported to be 5.6. mdpi.com This high value indicates a strong affinity for organic phases and predicts that the compound will partition significantly from water into soil and sediment.

In soil and aquatic environments, the primary mechanism for the sorption of hydrophobic organic compounds like DTBPS is partitioning into the soil organic matter (SOM). nih.govacs.org The extent of this partitioning is often described by the soil organic carbon-water (B12546825) partition coefficient (Koc), which normalizes the soil-water partition coefficient (Kd) to the fraction of organic carbon in the soil (foc). ecetoc.orgladwp.com

Reduced Mobility: The mobility of DTBPS in soil is expected to be low. Strong adsorption to soil particles will retard its movement through the soil profile and limit its potential to leach into groundwater.

Lower Bioavailability: While partitioning to soil and sediment can act as a sink for the compound, it can also reduce its bioavailability to microorganisms for degradation. The sequestration of DTBPS within the complex matrix of soil organic matter may protect it from enzymatic attack, contributing to its persistence.

Potential for Accumulation: In environments with high organic carbon content, such as wetlands and organic-rich sediments, this compound has the potential to accumulate over time.

Table 2: Physicochemical Properties Influencing Environmental Partitioning

PropertyValueImplication for Environmental Behavior
Log Kow 5.6 mdpi.comHigh potential for adsorption to soil and sediment; low water solubility.
Water Solubility Insoluble mdpi.comTends to partition out of the aqueous phase.
Vapor Pressure 15.60 Pa at 20°C mdpi.comLow volatility from water and soil surfaces.

Abiotic Degradation Mechanisms (e.g., Photolysis, Hydrolysis)

Abiotic degradation processes, such as photolysis and hydrolysis, can contribute to the transformation of chemical compounds in the environment. However, specific experimental data on the rates and mechanisms of these processes for this compound under typical environmental conditions are scarce.

Photolysis: Photolysis is the degradation of a molecule by light, particularly ultraviolet (UV) radiation from the sun. For photolysis to occur, a chemical must absorb light in the environmentally relevant UV spectrum (wavelengths > 290 nm). Organic polysulfides are known to absorb UV radiation, which can lead to the cleavage of the sulfur-sulfur bonds. The energy from UV light can break the S-S bonds, forming thiyl radicals. These reactive radicals can then undergo a variety of subsequent reactions, including recombination, reaction with other molecules, or abstraction of hydrogen atoms.

Hydrolysis: Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The stability of the carbon-sulfur and sulfur-sulfur bonds in this compound suggests that it is not readily susceptible to hydrolysis under neutral pH conditions typical of most natural waters. Safety data for DTBPS indicates that the material is considered stable under normal ambient and anticipated storage and handling conditions, with no decomposition if stored and applied as directed. nih.gov This suggests a low rate of hydrolysis at ambient temperatures and neutral pH.

Under more extreme pH conditions (highly acidic or alkaline), the rate of hydrolysis could potentially increase, but such conditions are not typical of most environmental compartments. Industrial applications of DTBPS, such as in sulfiding processes, involve thermal decomposition at high temperatures (starting around 160°C or 320°F), which is not an environmentally relevant abiotic degradation pathway. reactor-resources.comjunyuanpetroleumgroup.comcpchem.com

Concluding Remarks and Future Research Perspectives

Current Challenges and Knowledge Gaps in Di-tert-butyl Polysulfide Research

Despite its established use, several challenges and knowledge gaps persist in the research and application of DTBPS, warranting further investigation to optimize its performance and broaden its utility.

Control over Polysulfide Chain Length: DTBPS is not a single molecule but a mixture of polysulfides with varying numbers of sulfur atoms (Sx, where x is typically 3 to 9). researchgate.net The distribution of these sulfur chain lengths can influence the compound's reactivity and physical properties. A significant knowledge gap exists in developing synthetic methods that allow for precise control over this distribution to tailor the material for specific applications.

Understanding Decomposition Pathways: The thermal decomposition of DTBPS is fundamental to its function as a sulfiding agent, releasing active sulfur species. reactor-resources.com However, under certain conditions, particularly at temperatures below 500°F (260°C), its decomposition can form elemental sulfur, which may react with olefins to create solid polymeric products. cpchem.comjunyuanpetroleumgroup.com This can lead to fouling and deposits in industrial equipment. cpchem.comjunyuanpetroleumgroup.com A deeper, mechanistic understanding of its decomposition pathways under diverse process conditions (temperature, pressure, presence of different catalysts) is needed to mitigate these risks. The breakdown of DTBPS also produces Tertiary Butyl Mercaptan, a chemical noted for its strong odor. cpchem.comjunyuanpetroleumgroup.com

Physical Property Limitations: A practical challenge in handling DTBPS is its high viscosity, which becomes particularly problematic in cold weather. cpchem.comcpchem.com This can complicate storage, transportation, and injection processes in industrial settings. Research into formulations or additives that can effectively reduce its viscosity without compromising its performance is an area that requires more attention.

Mechanism in Lubrication: While DTBPS is used as an extreme-pressure (EP) additive in lubricants to reduce friction and wear, the precise chemical mechanisms by which it forms protective films on metal surfaces under high-load conditions are not fully elucidated. junyuanpetroleumgroup.comjunyuanpetroleumgroup.com A more profound understanding of its tribochemical interactions would enable the design of more effective and durable lubricant formulations.

Research AreaCurrent Challenge / Knowledge GapPotential Research Direction
Synthesis & Composition Lack of precise control over the distribution of polysulfide chain lengths (Sₓ). researchgate.netDevelopment of novel catalytic systems or process conditions for targeted synthesis of specific polysulfides.
Reaction Mechanisms Incomplete understanding of decomposition pathways, leading to potential formation of solid polymers and fouling. cpchem.comjunyuanpetroleumgroup.comIn-situ spectroscopic and computational studies to map decomposition kinetics and byproducts under various industrial conditions.
Physical Properties High viscosity, especially in cold climates, complicates handling and injection. cpchem.comcpchem.comInvestigation of viscosity-modifying additives or alternative formulations.
Lubrication Science The exact tribochemical mechanism for forming protective films as an extreme-pressure (EP) additive is not fully understood. junyuanpetroleumgroup.comjunyuanpetroleumgroup.comAdvanced surface analysis techniques to study the chemical nature of the protective layers formed during tribological stress.

Emerging Areas of Investigation and Potential Breakthroughs

The unique properties of DTBPS are positioning it as a candidate for innovative applications beyond its traditional roles, particularly in materials science and energy storage.

Advanced Materials and Polymers: The ability of polysulfide bonds to be cleaved and reformed—a concept known as dynamic covalent chemistry—opens up possibilities for creating functional and modifiable polymers. emerging-researchers.org Inverse vulcanization, a process that utilizes elemental sulfur to create polymers, is a growing field where DTBPS could serve as a key reactant or modifier. emerging-researchers.org These sulfur-rich polymers have potential applications in optics, self-healing materials, and environmental remediation.

Energy Storage Systems: One of the most promising emerging areas is the use of polysulfides in next-generation batteries. Lithium-sulfur (Li-S) batteries offer a very high theoretical energy density, but their commercialization is hampered by the "polysulfide shuttle" effect. mdpi.comacs.org This phenomenon involves the dissolution of lithium polysulfides into the electrolyte and their migration between the electrodes, leading to rapid capacity loss. acs.orgoaepublish.com The controlled introduction of organosulfur compounds like DTBPS into the battery system is being explored as a strategy to trap soluble polysulfides, suppress the shuttle effect, and improve the battery's cycle life and stability. mdpi.comyoutube.com

Precursors for Thin-Film Deposition: Research into related compounds, such as di-tert-butyl disulfide, has shown their potential as safer replacements for highly toxic gases like hydrogen sulfide (B99878) (H₂S) in processes like atomic layer deposition (ALD) for synthesizing two-dimensional materials like molybdenum disulfide (MoS₂). ucc.ie This suggests a potential breakthrough for DTBPS as a liquid precursor for the controlled synthesis of metal sulfide thin films, which are crucial components in advanced electronics and catalysts.

Broader Implications for Sustainable Chemistry and Industrial Innovation

The ongoing research and development of this compound carry significant implications for advancing the principles of sustainable chemistry and fostering industrial innovation.

Green Chemistry and Industrial Safety: DTBPS is increasingly recognized as a safer and more environmentally friendly alternative to traditional sulfiding agents like dimethyl disulfide (DMDS). innospk.comhaihangchem.com It is not classified as a flammable liquid, has a higher flash point, and a less offensive odor, which improves the occupational environment and reduces risks associated with transportation, storage, and handling. junyuanpetroleumgroup.comsinopetrochem.comzxchem.com Its lower decomposition temperature can also lead to energy savings and more efficient catalyst activation. reactor-resources.comzxchem.com This shift exemplifies the green chemistry principle of designing safer chemicals and processes.

Waste Valorization: The chemical industry produces vast quantities of elemental sulfur as a byproduct of petroleum refining. emerging-researchers.orgliverpool.ac.uk Developing high-value applications for this surplus sulfur is a key goal for creating a circular economy. The synthesis of DTBPS represents a successful example of waste valorization, converting a low-value byproduct into a critical industrial chemical. emerging-researchers.org This approach not only creates economic value but also addresses the challenge of managing industrial waste streams.

Innovation in Energy Storage: The potential role of DTBPS and related polysulfides in solving the critical challenges of lithium-sulfur batteries could be transformative for the energy sector. youtube.commdpi.com By enabling more stable and long-lasting Li-S batteries, this line of research could contribute to the development of next-generation energy storage solutions for electric vehicles and grid-scale applications, which are essential for the transition to a low-carbon economy. mdpi.com This highlights how focused research on a specific chemical compound can have far-reaching impacts on key technological advancements for sustainability.

Q & A

Q. What are the key physicochemical properties of DTBPS relevant to its application in catalyst sulfidation?

DTBPS is a sulfur-rich compound (53–60% sulfur) primarily composed of tetrasulfides and pentasulfides . Key properties include a high flash point (≥100°C), low freezing point (≤−30°C), and density of 1.09–1.18 g/cm³, making it suitable for controlled sulfidation in hydrotreating catalysts. Its decomposition temperature (125–150°C) ensures gradual sulfur release during catalyst activation .

Q. What safety precautions are necessary when handling DTBPS in laboratory settings?

DTBPS exhibits low acute toxicity (oral and dermal LD50 >2,000 mg/kg in rats) but may cause skin irritation or allergic reactions . Use chemical-resistant gloves (e.g., nitrile) and ensure ventilation to avoid inhalation of vapors, which can irritate eyes and respiratory systems. Compatibility with stainless steel and Teflon/Viton gaskets is recommended to prevent material degradation .

Q. How does DTBPS compare to other sulfiding agents like DMDS in terms of performance and safety?

DTBPS has lower sulfur content than DMDS but offers higher flash points, lower freezing points, and reduced odor. However, its decomposition at <500°F produces tert-butyl thiols, which require careful gas-phase management to avoid reactor deposition . Methodologically, DTBPS injection near catalyst beds minimizes solid formation .

Advanced Research Questions

Q. What analytical techniques are suitable for characterizing DTBPS and its reaction byproducts?

Nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^{1}H and 13^{13}C) can resolve sulfur chain lengths and structural isomers . Gas chromatography-mass spectrometry (GC-MS) is recommended for identifying decomposition products like tert-butyl thiols. For cured materials, scanning electron microscopy (SEM) and gel permeation chromatography (GPC) assess crosslinking and polymer stability .

Q. How do contradictions in toxicological data between in vitro and in vivo studies impact risk assessments?

DTBPS shows negative Ames test results (non-mutagenic) but positive mouse lymphoma assay (mutagenic under metabolic activation). Researchers must design in vivo follow-ups (e.g., micronucleus tests) to validate genotoxicity risks. Dose-dependent studies (e.g., OECD 407 protocols) are critical for reconciling discrepancies .

Q. What experimental parameters optimize DTBPS injection in hydrotreating processes to minimize deposition?

Inject DTBPS as close to the catalyst bed as possible to reduce preheating zone dwell time, preventing premature decomposition. Maintain reactor temperatures above 500°F to avoid tert-butyl thiol formation. Monitor viscosity at low temperatures using heated transfer lines to ensure consistent flow rates .

Q. How does sulfur chain length in DTBPS influence catalyst activation efficiency?

Longer sulfur chains (e.g., pentasulfides) provide sustained sulfur release, enhancing metal sulfide crystallinity. Comparative studies using controlled sulfur donors (e.g., TNPS 537 vs. DTBPS) with XRD analysis of catalyst phases can quantify structure-activity relationships .

Q. What are the environmental fate and degradation pathways of DTBPS?

Limited data exist on DTBPS biodegradation or bioaccumulation. Researchers should conduct OECD 301/302 tests to assess aerobic/anaerobic degradation. Soil mobility studies (e.g., column leaching) are needed to evaluate groundwater contamination risks, given its low water solubility .

Q. What are the implications of DTBPS's mutagenicity in Ames vs. mouse lymphoma assays for laboratory safety protocols?

While Ames test results suggest low mutagenic risk, positive mouse lymphoma data necessitate strict exposure controls. Implement fume hoods for all handling and use personal air samplers to monitor airborne thiol concentrations during high-temperature experiments .

Q. How can computational modeling predict DTBPS decomposition kinetics under varying reactor conditions?

Density functional theory (DFT) simulations can model bond dissociation energies of sulfur-sulfur bonds to predict decomposition rates. Coupled with thermogravimetric analysis (TGA), this enables optimization of temperature ramps for efficient catalyst sulfidation without side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.